REACTION_SMILES
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[CH2:1]([C:2]#[C:3][CH3:4])[OH:5].[CH2:50]1[O:51][CH2:52][CH2:53][CH2:54]1.[O:36]=[C:37]([O:38][CH:39]([CH3:40])[CH3:41])[N:42]=[N:43][C:44]([O:45][CH:46]([CH3:47])[CH3:48])=[O:49].[OH:6][c:7]1[cH:8][cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[n:11][cH:12]1.[c:17]1([P:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[CH2:1]([C:2]#[C:3][CH3:4])[O:5][c:7]1[cH:8][cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[n:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(O)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC#CCOc1ccc(C(=O)OC)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |